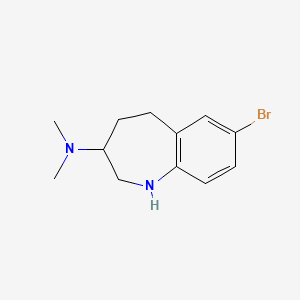

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine

描述

属性

IUPAC Name |

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-15(2)11-5-3-9-7-10(13)4-6-12(9)14-8-11/h4,6-7,11,14H,3,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPBUBMCKSGMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=C(C=CC(=C2)Br)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a precursor benzazepine compound, followed by N,N-dimethylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and dimethylating agents like dimethyl sulfate or methyl iodide. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems and real-time monitoring can help in maintaining consistent quality and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted benzazepine derivatives.

科学研究应用

Antiparasitic Properties : Recent studies have highlighted the compound's potential as an antitrypanosomal agent. Benzazepinone derivatives, including 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine, have shown promising inhibitory effects against trypanothione synthetase (TryS), an essential enzyme for the survival of kinetoplastids like Trypanosoma brucei and Leishmania donovani. .

Structure-Activity Relationship (SAR) : The relationship between the chemical structure of benzazepine derivatives and their biological activity has been extensively studied. Variations in substituents on the benzazepine ring can significantly affect their potency against target pathogens. For example, modifications that enhance lipophilicity or improve binding affinity to TryS can lead to more effective antiparasitic agents .

Therapeutic Applications

Potential for Drug Development : The compound's ability to inhibit critical enzymes in pathogenic organisms positions it as a candidate for drug development against neglected tropical diseases. The need for new therapies due to resistance against existing treatments emphasizes the importance of exploring such compounds .

Case Studies :

- Leishmaniasis Treatment : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against Leishmania species in vitro, suggesting their potential as lead compounds for further development .

Summary of Findings

The applications of this compound are multifaceted:

作用机制

The mechanism of action of 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter synthesis or degradation. The exact pathways and targets are still under investigation, but its effects on the central nervous system are of particular interest.

相似化合物的比较

Table 1: Key Features of Comparable Compounds

Key Differences and Implications

Substituent Effects: The bromo group in the target compound enhances electrophilic reactivity, making it a preferred substrate for Suzuki-Miyaura coupling reactions (e.g., in synthesizing boronate intermediates like compound 68D ). In contrast, the unsubstituted 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine lacks this reactivity, limiting its utility to non-halogenated drug synthesis (e.g., Lorcaserin) . The dimethylamine group at position 3 influences solubility and basicity compared to analogs like the benzo[b]azepin derivative (dimethylamine at position 5). This positional variation may alter receptor-binding profiles in pharmacological contexts .

Pharmacological Relevance :

- While the target compound is primarily a synthetic intermediate, derivatives like tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanemethanamine exhibit direct therapeutic effects (e.g., anticonvulsant activity) due to their diphenyl and furan moieties, which enhance lipophilicity and CNS penetration .

Commercial and Regulatory Status :

- The target compound is marketed at a premium (€529.00/50 mg) as a specialty chemical , whereas 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine is produced under stringent pharmacopeial standards (USP, EMA) for drug manufacturing .

生物活性

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including antioxidant properties, anti-inflammatory effects, and implications in neuroprotection.

- Molecular Formula : CHBrNO

- Molecular Weight : 361.23 g/mol

- CAS Number : 620948-78-9

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity :

-

Anti-inflammatory Effects :

- Inflammatory assays conducted on endothelial brain cells showed that the compound can down-regulate inflammatory markers such as interleukin 8 (IL-8) and cyclooxygenase 2 (COX-2). Specifically, it suppressed lipolysis product-induced expressions of these markers significantly . This suggests a protective role against inflammation-related conditions.

- Neuroprotective Potential :

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Evaluation

In a study published by Hong et al., various derivatives of brominated compounds were synthesized and tested for their antioxidant properties. The specific compound demonstrated superior radical scavenging activity compared to standard antioxidants like TEMPOL. The study utilized several assays including HORAC (Hydroxyl Radical Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) to quantify its efficacy .

Case Study 2: Inflammation Modulation

Another investigation highlighted the compound's role in modulating inflammatory responses in human brain microvascular endothelial cells. The study assessed the expression levels of key inflammatory markers post-treatment with the compound. Results indicated a marked reduction in the expression of ATF3 and COX-2 genes, underscoring its potential therapeutic application in conditions characterized by chronic inflammation .

常见问题

Q. How can enantiomeric purity of chiral benzazepine derivatives be ensured and quantified?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration of resolved enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived) to control stereochemistry during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。